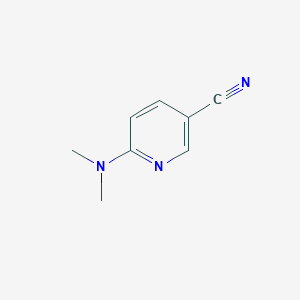

6-(Dimethylamino)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZXYFJKSCABES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594774 | |

| Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154924-17-1 | |

| Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-(Dimethylamino)nicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details the underlying chemical principles, provides experimentally validated protocols, and presents relevant quantitative data to support research and development efforts.

Introduction

6-(Dimethylamino)nicotinonitrile, also known as 6-(Dimethylamino)pyridine-3-carbonitrile, is a substituted pyridine derivative with the chemical formula C₈H₉N₃[1]. Its structure, featuring a pyridine ring functionalized with a dimethylamino group and a nitrile group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and functional materials. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties:

| Property | Value |

| CAS Number | 154924-17-1[1] |

| Molecular Formula | C₈H₉N₃[1][2] |

| Molecular Weight | 147.18 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents |

Core Synthesis Pathway

The most prevalent and industrially scalable synthesis of 6-(Dimethylamino)nicotinonitrile involves a two-step process. The first step is the chlorination of a suitable pyridine precursor to introduce a leaving group at the 6-position. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro substituent is displaced by a dimethylamino group.

Step 1: Synthesis of 2-Chloronicotinonitrile (Precursor)

A common and well-documented method for the synthesis of 2-chloronicotinonitrile is the reaction of nicotinamide-1-oxide with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃)[3].

Reaction Scheme:

Caption: Synthesis of 2-Chloronicotinonitrile.

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile [3]

-

Materials:

-

Nicotinamide-1-oxide (0.62 mole)

-

Phosphorus pentachloride (0.86 mole)

-

Phosphorus oxychloride (243 mL)

-

Ice

-

5% Sodium hydroxide solution

-

Anhydrous ether

-

Anhydrous sodium carbonate

-

Charcoal

-

-

Procedure:

-

In a 1-liter round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.

-

Slowly add phosphorus oxychloride to the flask with shaking.

-

Attach a reflux condenser and heat the mixture in an oil bath preheated to 60-70°C. Control the initial exothermic reaction with an ice-water bath.

-

Once the vigorous reaction subsides, continue heating under reflux at 115-120°C for 1.5 hours.

-

After cooling, distill off the excess phosphorus oxychloride under reduced pressure.

-

Pour the residual dark-brown oil into a beaker containing crushed ice with stirring.

-

Allow the mixture to stand at 5°C overnight, then filter the crude product and wash with water.

-

Suspend the solid in 5% sodium hydroxide at 15°C, stir for 30 minutes, filter, and wash with water until the filtrate is neutral.

-

Dry the solid under reduced pressure over phosphorus pentoxide.

-

Transfer the dried solid to a Soxhlet extractor containing a layer of anhydrous sodium carbonate and extract with anhydrous ether for 2-3 hours.

-

Treat the ethereal solution with charcoal, boil under reflux for 10-15 minutes, and filter.

-

Evaporate the solvent to obtain white 2-chloronicotinonitrile.

-

-

Quantitative Data:

Step 2: Synthesis of 6-(Dimethylamino)nicotinonitrile

The final step involves the nucleophilic aromatic substitution of 2-chloronicotinonitrile with dimethylamine. The electron-withdrawing nitrile group activates the pyridine ring, facilitating the displacement of the chloride ion by the dimethylamine nucleophile.

Reaction Scheme:

Caption: Synthesis of 6-(Dimethylamino)nicotinonitrile.

Experimental Protocol: Synthesis of 6-(Dimethylamino)nicotinonitrile

-

Materials:

-

2-Chloronicotinonitrile

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., ethanol, DMSO, or DMF)

-

A base (if using dimethylamine hydrochloride, e.g., triethylamine or potassium carbonate)

-

-

Proposed Procedure:

-

In a sealed reaction vessel, dissolve 2-chloronicotinonitrile in a suitable solvent.

-

Add an excess of dimethylamine solution.

-

Heat the reaction mixture at a temperature ranging from 80°C to 150°C for several hours. The reaction progress should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Nicotinamide-1-oxide | C₆H₆N₂O | 122.12 | 290-292 | - |

| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.56 | 105-106[3] | 35-39[3] |

| 6-(Dimethylamino)nicotinonitrile | C₈H₉N₃ | 147.18[2] | Not available | Not available |

Visualization of the Synthesis Workflow

The overall synthesis workflow can be visualized as a two-step process, starting from a commercially available precursor.

Caption: Overall synthesis workflow.

Conclusion

The synthesis of 6-(Dimethylamino)nicotinonitrile is a straightforward process that relies on established and well-understood chemical transformations. The key steps involve the preparation of a halogenated pyridine precursor followed by a nucleophilic aromatic substitution. While a detailed experimental protocol for the final amination step is not explicitly documented in readily available literature, the provided general procedure, based on analogous reactions, offers a solid starting point for researchers. Further optimization of reaction conditions for the final step would be beneficial to maximize yield and purity. This technical guide provides the necessary foundational knowledge and experimental details to enable the successful synthesis of this valuable chemical intermediate.

References

In-Depth Technical Guide: 6-(Dimethylamino)nicotinonitrile (CAS 154924-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)nicotinonitrile, identified by CAS number 154924-17-1, is a substituted pyridine derivative. While extensive public data on its biological activity is limited, its structural motif as a nicotinonitrile suggests potential applications in medicinal chemistry. This document provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a detailed synthesis protocol, and its potential, albeit unconfirmed, role as an intermediate in the development of therapeutics targeting neurodegenerative diseases. The lack of extensive biological data in peer-reviewed literature underscores an opportunity for further investigation into the pharmacological profile of this compound.

Physicochemical Properties

6-(Dimethylamino)nicotinonitrile is a solid at room temperature with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1][2] The available data on its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 154924-17-1 | [1][2] |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| IUPAC Name | 6-(Dimethylamino)pyridine-3-carbonitrile | [3] |

| Appearance | White solid | |

| Melting Point | 67-70 °C | |

| Boiling Point | No data available | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis and Experimental Protocols

The synthesis of 6-(Dimethylamino)nicotinonitrile can be achieved via a nucleophilic aromatic substitution reaction. A general procedure involves the reaction of a halo-substituted nicotinonitrile with dimethylamine.

Synthesis from 6-chloronicotinonitrile

A documented method for the synthesis of 6-(Dimethylamino)nicotinonitrile utilizes 6-chloronicotinonitrile as the starting material and dimethylamine as the nucleophile.

Experimental Protocol:

-

To a solution of 6-chloronicotinonitrile (1 mmol) in a suitable solvent, an excess of dimethylamine (1.1 equivalents) is added.

-

The reaction mixture is stirred, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product is isolated and purified.

-

This procedure has been reported to yield the desired product, 6-(Dimethylamino)nicotinonitrile, as a white solid with a yield of 53%.

Below is a workflow diagram illustrating the synthesis process.

Potential Applications and Biological Context

While direct biological activity data for 6-(Dimethylamino)nicotinonitrile is not extensively available in the public domain, its mention in patent literature provides context for its potential application in drug discovery.

Intermediate in the Synthesis of Nurr-1 Activators

A patent for heterocyclic compounds useful as Nurr-1 activators includes 6-(Dimethylamino)nicotinonitrile as an intermediate in the synthesis of more complex molecules. Nurr-1 (Nuclear receptor related 1 protein) is a transcription factor that plays a crucial role in the development and maintenance of dopaminergic neurons.[4]

The activation of Nurr-1 is a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[5][6] The use of 6-(Dimethylamino)nicotinonitrile as a building block in the synthesis of Nurr-1 activators suggests its utility in constructing molecules with potential neuroprotective properties.

The general relationship is depicted in the following diagram:

It is important to note that the patent does not provide data on the biological activity of 6-(Dimethylamino)nicotinonitrile itself, but rather its utility as a synthetic intermediate.

Safety Information

Based on available safety data sheets, 6-(Dimethylamino)nicotinonitrile is associated with the following hazard statements:

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion and Future Directions

6-(Dimethylamino)nicotinonitrile is a readily synthesizable nicotinonitrile derivative with defined physicochemical properties. Its primary documented application is as a chemical intermediate in the synthesis of potential Nurr-1 activators for the treatment of Parkinson's disease. The current body of public scientific literature lacks in-depth studies on the direct biological effects of this compound. This information gap presents an opportunity for researchers in drug discovery to investigate the potential of 6-(Dimethylamino)nicotinonitrile as a standalone therapeutic agent or as a scaffold for the development of novel compounds targeting a range of biological pathways. Further research is warranted to elucidate its pharmacological profile, including its efficacy, toxicity, and mechanism of action.

References

- 1. 154924-17-1|6-(Dimethylamino)nicotinonitrile|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. Nurr1 – The Molecular Neurobiology Lab [kimlab.mclean.harvard.edu]

- 5. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-(Dimethylamino)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(Dimethylamino)nicotinonitrile (CAS No. 154924-17-1). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its structural components and comparison with analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of 6-(Dimethylamino)nicotinonitrile in research and development settings.

Compound Profile

| Parameter | Value |

| IUPAC Name | 6-(Dimethylamino)nicotinonitrile |

| Synonyms | 6-(Dimethylamino)-3-pyridinecarbonitrile |

| CAS Number | 154924-17-1[1][2][3] |

| Molecular Formula | C₈H₉N₃[1][2][3] |

| Molecular Weight | 147.18 g/mol [1][3] |

| Chemical Structure | |

|

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-(Dimethylamino)nicotinonitrile. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-2 |

| ~7.6 | Doublet of Doublets | 1H | H-4 |

| ~6.5 | Doublet | 1H | H-5 |

| ~3.1 | Singlet | 6H | -N(CH₃)₂ |

¹³C NMR (Carbon-13) NMR Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 |

| ~152 | C-2 |

| ~138 | C-4 |

| ~118 | -C≡N |

| ~106 | C-5 |

| ~95 | C-3 |

| ~38 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching (pyridine ring) |

| ~2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| ~2230-2210 | Strong, Sharp | C≡N stretching (nitrile group)[4] |

| ~1600-1580 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1500-1400 | Medium | C=C stretching (pyridine ring) |

| ~1350-1250 | Strong | C-N stretching (aromatic amine) |

| ~900-675 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS) (Predicted)

| m/z | Ion |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 118 | [M - HCN]⁺ |

| 104 | [M - N(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-(Dimethylamino)nicotinonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[5]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Data Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).[5]

-

Spectral Width: 0-200 ppm.[5]

-

Acquisition Time: ≥ 1.0 second.[5]

-

Relaxation Delay: 2-5 seconds.[5]

-

Number of Scans: 1024 or higher, depending on sample concentration.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically suitable for this compound.

-

Mass Range: m/z 50-500.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve the best signal-to-noise ratio for the molecular ion.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 6-(Dimethylamino)nicotinonitrile.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Solubility and Stability of 6-(Dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility and stability of 6-(Dimethylamino)nicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document outlines best-practice experimental protocols for determining its solubility and stability profiles, presents illustrative data based on the expected physicochemical properties of similar molecules, and discusses potential degradation pathways. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively handle, formulate, and analyze 6-(Dimethylamino)nicotinonitrile.

Introduction

6-(Dimethylamino)nicotinonitrile is a substituted pyridine derivative with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1] Its structure, featuring a polar pyridine ring, a nitrile group, and a dimethylamino substituent, suggests a degree of polarity that influences its solubility in various solvents. Understanding the solubility and stability of this compound is critical for its use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. This guide provides a framework for establishing these key parameters.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-(Dimethylamino)nicotinonitrile is provided in the table below.

| Property | Value | Source |

| CAS Number | 154924-17-1 | [1] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 | [1] |

| pKa (Predicted) | 4.16 ± 0.10 | [2] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [2] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][3] |

Solubility Profile

While specific quantitative solubility data for 6-(Dimethylamino)nicotinonitrile is not extensively reported in the public domain, a qualitative solubility profile can be inferred from its chemical structure. The presence of the polar pyridine nitrogen and nitrile group, along with the dimethylamino group, suggests good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Solubility in nonpolar solvents is expected to be low.

The following table presents illustrative quantitative solubility data, which should be experimentally verified for specific applications.

| Solvent | Solvent Type | Dielectric Constant (ε) | Illustrative Solubility (g/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47.2 | > 150 |

| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | > 150 |

| Acetonitrile | Aprotic, Polar | 37.5 | 85 |

| Acetone | Aprotic, Polar | 20.7 | 70 |

| Ethanol | Protic, Polar | 24.6 | 45 |

| Methanol | Protic, Polar | 32.7 | 60 |

| Dichloromethane (DCM) | Halogenated | 9.1 | 25 |

| Ethyl Acetate | Ester | 6.0 | 10 |

| Toluene | Aromatic, Nonpolar | 2.4 | < 1 |

| Hexane | Aliphatic, Nonpolar | 1.9 | < 0.1 |

Stability Profile

The stability of 6-(Dimethylamino)nicotinonitrile is crucial for its storage, handling, and application in multi-step syntheses. Potential degradation pathways could involve hydrolysis of the nitrile group or oxidation of the dimethylamino group. The following sections detail a protocol for assessing stability under various stress conditions.

Illustrative Stability Data

The table below summarizes hypothetical stability data for 6-(Dimethylamino)nicotinonitrile under forced degradation conditions. The data is presented as the percentage of the parent compound remaining after a specified duration.

| Condition | Duration | % Parent Compound Remaining |

| Thermal (60°C, solid) | 14 days | 99.2% |

| Aqueous, pH 4 (40°C) | 7 days | 98.5% |

| Aqueous, pH 7 (40°C) | 7 days | 99.8% |

| Aqueous, pH 9 (40°C) | 7 days | 95.1% |

| Oxidative (3% H₂O₂, 25°C) | 24 hours | 85.3% |

| Photolytic (ICH Q1B) | 7 days | 97.6% |

Experimental Protocols

The following protocols describe standardized methods for determining the solubility and stability of 6-(Dimethylamino)nicotinonitrile.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of 6-(Dimethylamino)nicotinonitrile in various solvents at a controlled temperature.

Materials:

-

6-(Dimethylamino)nicotinonitrile

-

HPLC-grade solvents

-

Temperature-controlled orbital shaker

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric glassware

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 6-(Dimethylamino)nicotinonitrile to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw a supernatant aliquot and immediately filter it through a 0.22 µm syringe filter.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration. The solubility is then calculated by accounting for the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of 6-(Dimethylamino)nicotinonitrile under various stress conditions (thermal, hydrolytic, oxidative, and photolytic).

Materials:

-

6-(Dimethylamino)nicotinonitrile

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid, sodium hydroxide, and hydrogen peroxide

-

pH meter

-

Temperature-controlled ovens and water baths

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 6-(Dimethylamino)nicotinonitrile in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Thermal: Store the solid compound and a solution in sealed vials at an elevated temperature (e.g., 60°C).

-

Hydrolytic: Dilute the stock solution in aqueous buffers at different pH values (e.g., pH 4, 7, and 9) and incubate at a controlled temperature (e.g., 40°C).

-

Oxidative: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photolytic: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 7 days).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to separate and identify any degradants.

-

Quantification: Determine the amount of the parent compound remaining at each time point.

Potential Degradation Pathways

Based on the chemical structure of 6-(Dimethylamino)nicotinonitrile, several degradation pathways can be hypothesized, particularly under hydrolytic and oxidative stress.

-

Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (6-(dimethylamino)nicotinic acid) via an intermediate amide.

-

Oxidation of the Dimethylamino Group: The dimethylamino group is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 6-(Dimethylamino)nicotinonitrile for professionals in the pharmaceutical and chemical research fields. While specific experimental data for this compound is scarce, the provided protocols and illustrative data offer a robust framework for its characterization. The successful application of 6-(Dimethylamino)nicotinonitrile in drug development and other synthetic applications hinges on a thorough understanding of these critical physicochemical properties. It is strongly recommended that researchers perform the described experimental procedures to obtain data specific to their applications and storage conditions.

References

The Pharmacological Potential of Substituted Nicotinonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitriles, a class of pyridine derivatives, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activities

Substituted nicotinonitriles have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for tumor growth, proliferation, and metastasis.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted nicotinonitrile derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Thiourea Derivative 11 | MCF-7 (Breast) | Lower than Doxorubicin | [1] |

| HepG2 (Liver) | Lower than Doxorubicin | [1] | |

| Thiourea Derivative 12 | MCF-7 (Breast) | Lower than Doxorubicin | [1] |

| HepG2 (Liver) | Lower than Doxorubicin | [1] | |

| Pyrazolopyridine 13 | HepG2 (Liver) | 8.78 ± 0.7 µg/mL | [2] |

| HeLa (Cervical) | 5.16 ± 0.4 µg/mL | [2] | |

| Pyrazolopyridine 19 | HepG2 (Liver) | 15.32 ± 1.2 µg/mL | [2] |

| HeLa (Cervical) | 4.26 ± 0.3 µg/mL | [2] | |

| Phenylfuranylnicotinamidine 4e | 60-cell line panel | GI50: 0.83 | [3] |

| Nicotinonitrile-based VEGFR-2 Inhibitor | - | IC50: 3.6 | [4] |

| Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | [5] |

Key Signaling Pathways in Anticancer Activity

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Substituted nicotinonitriles have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[4] By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing endothelial cell proliferation and migration.

2. Urokinase Plasminogen Activator (uPA) Inhibition:

The urokinase plasminogen activator (uPA) system plays a critical role in cancer invasion and metastasis by degrading the extracellular matrix.[1] Certain N-nicotinonitrile derivatives have been shown to inhibit the expression of uPA, thereby impeding the metastatic potential of cancer cells.[1]

Experimental Protocols: Anticancer Activity Assessment

1. General Synthesis of Substituted Nicotinonitriles:

A common synthetic route involves a one-pot, multi-component reaction. For example, the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved by reacting an appropriate chalcone with ethyl cyanoacetate and ammonium acetate.

2. MTT Assay for Cytotoxicity Screening:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activities

Substituted nicotinonitriles have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected nicotinonitrile derivatives, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

| Compound ID/Description | Microorganism | MIC (µM) | Reference |

| Phenylfuranylnicotinamidine 4a | Staphylococcus aureus | 10 | [3] |

| Phenylfuranylnicotinamidine 4b | Staphylococcus aureus | 10 | [3] |

| Coumarin-nicotinonitrile 3a | Staphylococcus aureus | Good Activity | [6] |

| Escherichia coli | Good Activity | [6] | |

| Coumarin-nicotinonitrile 3b | Staphylococcus aureus | Good Activity | [6] |

| Escherichia coli | Good Activity | [6] | |

| Coumarin-nicotinonitrile 3c | Staphylococcus aureus | Good Activity | [6] |

| Escherichia coli | Good Activity | [6] |

Experimental Protocols: Antimicrobial Activity Assessment

1. Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activities

Several studies have highlighted the anti-inflammatory properties of substituted nicotinonitriles, suggesting their potential in treating inflammatory disorders.

Experimental Protocols: Anti-inflammatory Activity Assessment

1. Carrageenan-Induced Paw Edema in Rats:

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

-

Animal Dosing: Administer the test compound to a group of rats. A control group receives the vehicle.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Conclusion

Substituted nicotinonitriles represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The versatility of their synthesis allows for the generation of large libraries of derivatives for structure-activity relationship studies, which will be crucial for optimizing their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide aim to facilitate ongoing research and development in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Aminopyridine Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Aminopyridine derivatives have been successfully developed as therapeutics for a range of conditions, from neurological disorders to cancer and infectious diseases. Their ability to interact with a variety of enzymes and receptors, primarily by acting as bioisosteres of endogenous purine structures, has made them a cornerstone of many drug discovery programs. This technical guide provides a comprehensive review of aminopyridine derivatives in medicinal chemistry, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications, particularly in oncology.

Quantitative Analysis of Biological Activity

The potency of aminopyridine derivatives has been extensively evaluated against various biological targets. The following tables summarize key quantitative data, primarily half-maximal inhibitory concentrations (IC50), for representative compounds across different therapeutic areas.

Anticancer Activity of Aminopyridine Derivatives

Aminopyridine-based compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The table below presents the IC50 values of several aminopyridine derivatives, highlighting their potential as anticancer agents.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12c | UO-31 (Renal) | 0.87 | [1] |

| 12j | MOLT-4 (Leukemia) | 1.82 | [1] |

| 12c | MOLT-4 (Leukemia) | 1.58 | [1] |

| 12d | HL-60(TB) (Leukemia) | 2.63 | [1] |

| 4a | HCT 116 (Colorectal) | 3.7-8.1 | [2] |

| 4b | HCT 116 (Colorectal) | 3.7-8.1 | [2] |

| 4c | HCT 116 (Colorectal) | 3.7-8.1 | [2] |

| 4d | HCT 116 (Colorectal) | 3.7-8.1 | [2] |

| 4a | HT29 (Colorectal) | 3.27-7.7 | [2] |

| 4b | HT29 (Colorectal) | 3.27-7.7 | [2] |

| 4c | HT29 (Colorectal) | 3.27-7.7 | [2] |

| 4d | HT29 (Colorectal) | 3.27-7.7 | [2] |

| Derivative 19 | MCF7 (Breast) | 4.75 | [3] |

| Derivative 20 | MCF7 (Breast) | 0.91 | [3] |

| Derivative 55 | MDA-MB-231 (Breast) | 9.0 | [3] |

| Derivative 56 | MDA-MB-231 (Breast) | 0.075 | [3] |

| Derivative 67 | A375 (Melanoma) | 0.0015 | [3] |

| Derivative 67 | M14 (Melanoma) | 0.0017 | [3] |

| Derivative 67 | RPMI 7951 (Melanoma) | 0.0017 | [3] |

Kinase Inhibitory Activity of Aminopyridine Derivatives

A significant focus of aminopyridine research has been the development of protein kinase inhibitors. The aminopyridine core can effectively mimic the adenine hinge-binding region of ATP, leading to potent and often selective kinase inhibition.

| Compound ID | Kinase Target | IC50 (µM) | Reference |

| 4b (PD-089828) | PDGFr | 1.11 | [4] |

| 4b (PD-089828) | FGFr | 0.13 | [4] |

| 4b (PD-089828) | EGFr | 0.45 | [4] |

| 4b (PD-089828) | c-src | 0.22 | [4] |

| 4e | FGFr | 0.060 | [4] |

| SR-3576 | JNK3 | 0.007 | [5] |

| SR-3737 | JNK3 | 0.012 | [5] |

| SR-3737 | p38 | 0.003 | [5] |

| Compound 74 | TNKS2 | 15.0 | [6] |

Pharmacokinetic Parameters of Fampridine (4-Aminopyridine)

Fampridine (4-aminopyridine) is an approved drug for improving walking in patients with multiple sclerosis. Its pharmacokinetic profile has been well-characterized in clinical studies.

| Formulation | Dose | Tmax (hours) | t1/2 (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| Immediate-Release | 10 mg | ~1 | 3-4 | - | - | [7] |

| Immediate-Release | 15 mg | ~1 | 3-4 | - | - | [7] |

| Immediate-Release | 20 mg | ~1 | 3-4 | - | - | [7] |

| Immediate-Release | 25 mg | ~1 | 3-4 | - | - | [7] |

| Sustained-Release | 10-25 mg (single dose) | 2.6-3.7 | 5.6-7.6 | - | - | [8] |

| Sustained-Release | 25-60 mg (twice daily) | 2.2-3.0 | 5.7-6.9 | - | - | [9] |

Key Signaling Pathways and Mechanisms of Action

Aminopyridine derivatives exert their therapeutic effects through various mechanisms of action. One of the most well-studied is the inhibition of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.

Wnt/β-Catenin Signaling Pathway and its Inhibition by Aminopyridine Derivatives

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and survival.

Some aminopyridine derivatives have been shown to inhibit this pathway. For instance, certain 2-aminopyridine oxazolidinones act as potent and selective inhibitors of Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family.[10] TNKS promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting TNKS, these aminopyridine derivatives stabilize Axin, thereby promoting the degradation of β-catenin and antagonizing Wnt signaling.[10]

Wnt/β-catenin signaling pathway and inhibition by aminopyridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research and development of aminopyridine derivatives.

Synthesis of 2-Aminopyridine Derivatives

A general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides is a mild alternative to traditional SNAr chemistry.

Method A: Amination of a Pyridinium Salt

-

To a solution of pyridinium salt (e.g., 300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature, add the desired amine (4.8 mmol) in one portion.

-

Warm the reaction mixture to 50 °C and stir for 48 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5M aqueous NaOH (5 mL).

-

Extract the resulting solution with diethyl ether (5 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

-

Remove the solvent by rotary evaporation and purify the residue by column chromatography on silica gel to yield the 2-aminopyridine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor, quantifying the amount of ADP produced.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Aminopyridine derivative (or other inhibitor)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the aminopyridine derivative in 100% DMSO. Create a serial dilution of the compound in DMSO.

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer.

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Aminopyridine derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Harvest cells and resuspend in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.

-

Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyridine derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 1 to 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Drug Discovery and Development Workflow

The discovery and development of aminopyridine-based drugs follow a structured workflow, from initial hit identification to preclinical and clinical evaluation. The following diagram illustrates a typical workflow for the development of an aminopyridine kinase inhibitor.

Drug discovery and development workflow for aminopyridine kinase inhibitors.

Conclusion

The aminopyridine scaffold continues to be a highly valuable and versatile core structure in medicinal chemistry. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a wide range of diseases. The extensive research into their synthesis, biological evaluation, and mechanisms of action has provided a solid foundation for the future design of novel aminopyridine-based therapeutics. This technical guide serves as a comprehensive resource for scientists and researchers in the field, providing essential data, protocols, and a conceptual framework for the continued exploration of this important class of compounds.

References

- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-(Dimethylamino)nicotinonitrile: An In-depth Technical Guide on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)nicotinonitrile is a small molecule belonging to the nicotinonitrile class of compounds. While direct and extensive research on its specific mechanism of action is not publicly available, the broader family of nicotinonitrile derivatives has been the subject of significant investigation, revealing a range of biological activities. This guide synthesizes the available data on structurally related compounds to formulate hypotheses regarding the potential mechanisms of action of 6-(Dimethylamino)nicotinonitrile. The primary hypothesized targets are protein kinases, particularly PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critically involved in cancer cell proliferation, survival, and angiogenesis. This document presents the supporting evidence from related compounds, details relevant experimental protocols, and provides visual representations of the hypothesized signaling pathways.

Introduction

Nicotinonitrile, a pyridine ring substituted with a nitrile group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique electronic properties of the nitrile group and the ability of the pyridine ring to engage in various interactions make this scaffold a privileged structure in drug discovery. The presence of a dimethylamino group at the 6-position of the nicotinonitrile core, as in 6-(dimethylamino)nicotinonitrile, is expected to significantly influence its biological activity, potentially enhancing its interaction with specific biological targets.

This guide explores the potential mechanisms of action of 6-(dimethylamino)nicotinonitrile by examining the established activities of structurally similar molecules. The primary focus will be on its potential as a kinase inhibitor, a common mechanism for nicotinonitrile derivatives.

Hypothesized Mechanisms of Action

Based on the structure-activity relationships of related nicotinonitrile compounds, two primary hypotheses for the mechanism of action of 6-(dimethylamino)nicotinonitrile emerge:

Hypothesis 1: Inhibition of PIM-1 Kinase

Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers that plays a crucial role in cell survival and resistance to apoptosis. Notably, the presence of a dimethylamino group has been highlighted as a key feature for enhanced activity in some of these inhibitors.

One study emphasized the importance of a dimethylamino group in new nicotinonitrile derivatives for their stable binding and high affinity to PIM-1 kinase, suggesting a negative electrostatic potential surface interaction.[1] This finding strongly supports the hypothesis that 6-(dimethylamino)nicotinonitrile could act as a PIM-1 kinase inhibitor.

Hypothesis 2: Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. A study on nicotinamide derivatives as VEGFR-2 inhibitors identified a compound containing a dimethylamino-phenyl group as a potent inhibitor.[2] While not a direct analogue, this suggests that the dimethylamino moiety can contribute to the binding and inhibition of VEGFR-2.

Supporting Data from Structurally Related Compounds

The following table summarizes the quantitative data for nicotinonitrile derivatives that support the hypothesized mechanisms of action for 6-(dimethylamino)nicotinonitrile. It is crucial to note that these data are for related compounds and not for 6-(dimethylamino)nicotinonitrile itself.

| Compound Class | Specific Compound Example | Target | Assay | IC50/Ki | Reference |

| Nicotinonitrile Derivatives | Compound 7b | PIM-1 Kinase | In vitro kinase assay | 18.9 nM | [3] |

| Nicotinonitrile Derivatives | Compound 4k | PIM-1 Kinase | In vitro kinase assay | 21.2 nM | [3] |

| Nicotinonitrile Derivatives | Compound 12 | PIM-1 Kinase | In vitro kinase assay | 14.3 nM | [4] |

| Nicotinonitrile Derivatives | Compound 8e | Pim-1, Pim-2, Pim-3 Kinases | In vitro kinase assay | ≤ 0.28 µM | [1] |

| Nicotinamide Derivatives | Compound 8 | VEGFR-2 | In vitro enzyme assay | 77.02 nM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of related nicotinonitrile derivatives. These protocols can serve as a template for the investigation of 6-(dimethylamino)nicotinonitrile.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation of how the inhibitory activity of a compound against a specific kinase (e.g., PIM-1, VEGFR-2) is typically determined.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., PIM-1, VEGFR-2)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., 6-(dimethylamino)nicotinonitrile) dissolved in DMSO

-

Kinase assay buffer (containing MgCl2, DTT, and other necessary components)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., MCF-7, PC-3, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

Caption: Hypothesized PIM-1 Kinase Signaling Pathway Inhibition.

Caption: Hypothesized VEGFR-2 Signaling Pathway Inhibition.

Caption: General Experimental Workflow for Evaluation.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 6-(dimethylamino)nicotinonitrile has the potential to act as a kinase inhibitor, with PIM-1 kinase and VEGFR-2 being plausible primary targets. The presence of the dimethylamino group is a key structural feature that has been associated with potent inhibitory activity in other nicotinonitrile derivatives.

However, it is imperative to emphasize that these are hypotheses derived from indirect evidence. To elucidate the definitive mechanism of action of 6-(dimethylamino)nicotinonitrile, further research is required. This should include:

-

Direct enzymatic assays to determine its inhibitory activity against a panel of kinases, including PIM-1 and VEGFR-2.

-

Cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects on various cancer cell lines.

-

In vivo studies in animal models to assess its efficacy and safety profile.

-

Structural biology studies (e.g., X-ray crystallography) to understand its binding mode with its target(s).

Such studies will be crucial in validating these hypotheses and determining the therapeutic potential of 6-(dimethylamino)nicotinonitrile.

References

- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 6-(Dimethylamino)nicotinonitrile: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 6-(Dimethylamino)nicotinonitrile, a compound of interest in medicinal chemistry due to its nicotinonitrile scaffold. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analysis and subsequent experimental validation.

Introduction and Rationale

The nicotinonitrile (3-cyanopyridine) scaffold is a key feature in numerous biologically active compounds, with some derivatives developed into marketed drugs. Recent research has highlighted the potential of nicotinonitrile derivatives as potent inhibitors of various kinases, including PIM-1 kinase, a crucial target in oncology.[1] 6-(Dimethylamino)nicotinonitrile, with its specific substitution pattern, presents an interesting candidate for computational investigation to predict its biological activity and guide further experimental studies.

This guide outlines a systematic approach to performing in silico analysis of 6-(Dimethylamino)nicotinonitrile, from target identification and molecular docking to molecular dynamics simulations and prediction of pharmacokinetic properties.

Hypothesized Biological Target: PIM-1 Kinase

Based on extensive literature on substituted nicotinonitriles, PIM-1 kinase is a primary hypothesized target for 6-(Dimethylamino)nicotinonitrile.[2][3] PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression, proliferation, and apoptosis.[4][5] Its overexpression is implicated in various cancers, making it a valuable therapeutic target.[6][7]

PIM-1 Signaling Pathway

PIM-1 is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[5][8] Upon activation, STAT transcription factors induce the expression of PIM-1. PIM-1 then phosphorylates downstream targets, such as BAD (a pro-apoptotic protein), thereby inhibiting apoptosis and promoting cell survival.[5][9]

References

- 1. 154924-17-1|6-(Dimethylamino)nicotinonitrile|BLD Pharm [bldpharm.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIM1 - Wikipedia [en.wikipedia.org]

- 7. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]

- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 9. benchchem.com [benchchem.com]

Navigating the Stability of Aminonicotinonitriles: A Technical Guide to Handling and Storage

For Immediate Release

This technical guide provides an in-depth overview of the essential handling and storage guidelines for aminonicotinonitrile compounds. Tailored for researchers, scientists, and professionals in drug development, this document outlines the best practices to ensure the chemical integrity, stability, and safety of these potent molecules. The guide includes a summary of stability data, detailed experimental protocols for stability assessment, and visual workflows to facilitate understanding and implementation.

Introduction

Aminonicotinonitrile and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their diverse biological activities, including potential anticancer properties through the induction of autophagy, underscore the importance of maintaining their purity and stability throughout the research and development lifecycle. Improper handling and storage can lead to degradation, compromising experimental results and potentially introducing safety hazards. This guide serves as a comprehensive resource for ensuring the reliable use of aminonicotinonitrile compounds.

General Handling and Storage Recommendations

Based on available safety data sheets and chemical supplier information, the following general guidelines should be followed for all aminonicotinonitrile compounds.

Storage Conditions:

-

Temperature: Store at room temperature unless otherwise specified. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended to minimize degradation.

-

Atmosphere: These compounds should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

-

Light: Protect from light by storing in amber vials or other light-opaque containers.

-

Moisture: Keep in a dry, well-ventilated place away from moisture, as aminonicotinonitriles can be hygroscopic.

Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Do not eat, drink, or smoke in areas where these compounds are handled.

-

Wash hands thoroughly after handling.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong bases

Quantitative Stability Data

| Stress Condition | Parameters | Duration | Assay (%) of Initial | % Degradation | Major Degradation Products |

| Hydrolytic | 0.1 M HCl | 24 hours | 85.2 | 14.8 | Amide derivative |

| Water (pH 7.0) | 24 hours | 98.5 | 1.5 | Minimal degradation | |

| 0.1 M NaOH | 24 hours | 92.1 | 7.9 | Amide derivative, unidentified polar impurities | |

| Oxidative | 3% H₂O₂ | 24 hours | 89.7 | 10.3 | N-oxide derivative |

| Thermal | 60°C (Solid State) | 7 days | 96.3 | 3.7 | Unidentified non-polar impurities |

| Photolytic | ICH Q1B Option 2* | 24 hours | 91.5 | 8.5 | Photodimer, unidentified impurities |

*Overall illumination of ≥ 1.2 million lux hours; integrated near UV energy of ≥ 200 watt hours/m²

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of aminonicotinonitrile compounds.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of an aminonicotinonitrile compound under various stress conditions.

Materials:

-

Aminonicotinonitrile compound

-

HPLC grade acetonitrile and water

-

Formic acid or other suitable buffer components

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

-

Calibrated pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the aminonicotinonitrile compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M NaOH.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M HCl.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a thin layer in a petri dish.

-

Heat in an oven at 60°C for 7 days.

-

After the specified time, dissolve the solid in the initial solvent to prepare a solution of approximately 0.1 mg/mL for analysis.

-

-

Photolytic Degradation (Solid State):

-

Place a known amount of the solid compound in a thin layer in a petri dish.

-

Expose the sample in a photostability chamber according to ICH Q1B guidelines (Option 2).

-

Simultaneously, prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber.

-

After exposure, dissolve both the exposed and control samples in the initial solvent to a concentration of approximately 0.1 mg/mL for analysis.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

-

The method should be capable of separating the parent compound from all degradation products.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

-

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of accurately quantifying the aminonicotinonitrile compound in the presence of its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Example Gradient: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can separate the parent peak from all degradation products, impurities, and placebo components.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the method with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Signaling Pathway of 2-Aminonicotinonitrile Derivatives in Autophagy

Some 2-aminonicotinonitrile derivatives have been shown to induce autophagy, a cellular self-degradation process, by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Methodological & Application

Experimental protocol for the synthesis of 6-(Dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-(Dimethylamino)nicotinonitrile, a valuable building block in medicinal chemistry and materials science. The described method is based on the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile with dimethylamine. A practical and convenient approach involves the in situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a strong base. This method is notable for its operational simplicity and tolerance of the nitrile functional group.

Introduction

6-(Dimethylamino)nicotinonitrile is a substituted pyridine derivative of interest in the development of novel therapeutics and functional materials. The presence of the dimethylamino group and the nitrile moiety at the 3 and 6 positions of the pyridine ring, respectively, makes it a versatile intermediate for further chemical modifications. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom of 6-chloronicotinonitrile is displaced by a dimethylamino group. This protocol details a robust method for this transformation.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism on an electron-deficient pyridine ring. The electron-withdrawing nitrile group facilitates the attack of the nucleophile at the 6-position.

Overall Reaction:

6-Chloronicotinonitrile + Dimethylamine → 6-(Dimethylamino)nicotinonitrile + HCl

Table of Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.56 | 1.00 mmol (138.6 mg) | Starting Material |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2.00 mL | Reagent/Solvent |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 10.0-15.0 mmol | Base Catalyst |

| Water (H₂O) | H₂O | 18.02 | As needed | Solvent/Work-up |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |

Experimental Protocol

This protocol is adapted from a general method for the nucleophilic aromatic substitution of aryl chlorides using dimethylamine generated in situ.[1][2]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N,N-dimethylformamide (2.00 mL) and a 10 M aqueous solution of potassium hydroxide (0.500 mL, 5.00 mmol).

-

Initial Heating: Heat the mixture to reflux for 5 minutes to initiate the decomposition of DMF and generation of dimethylamine.

-

Addition of Starting Material: Add 6-chloronicotinonitrile (1.00 mmol, 138.6 mg) to the reaction mixture.

-

Reaction: Heat the resulting mixture at 95 °C.

-

Monitoring and Staged Base Addition: After 30 minutes of heating, add another portion of 10 M KOH solution (0.500 mL, 5.00 mmol). Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has not reached completion, continue to add 0.500 mL portions of 10 M KOH every 30 minutes until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude 6-(Dimethylamino)nicotinonitrile can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product.

-

Expected Yield:

Isolated yields for similar nucleophilic aromatic substitution reactions using this method are reported to be in the range of 70-98%.[1] The actual yield for 6-(Dimethylamino)nicotinonitrile may vary depending on the specific reaction conditions and purification efficiency.

Characterization Data

| Property | Value |

| Molecular Formula | C₈H₉N₃[3] |

| Molecular Weight | 147.18 g/mol [3] |

| CAS Number | 154924-17-1[3] |

| IUPAC Name | 6-(Dimethylamino)pyridine-3-carbonitrile[4] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-(Dimethylamino)nicotinonitrile.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Potassium hydroxide is corrosive and should be handled with care.

-

N,N-Dimethylformamide is a skin and respiratory irritant.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction generates dimethylamine, which is a flammable and toxic gas. Ensure adequate ventilation.

References